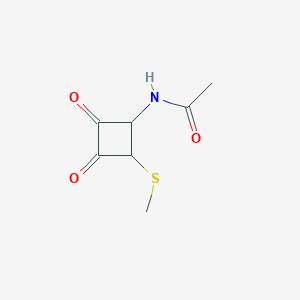
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride: is a compound derived from the hydrolysis of wheat proteins followed by a reaction with palmitoyl chloride. This compound is known for its unique properties and applications in various fields, including agriculture, food industry, and biomedicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of protein hydrolyzates from wheat involves enzymatic or chemical hydrolysis of wheat proteins. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. The hydrolyzed proteins are then reacted with palmitoyl chloride under controlled conditions to form the desired product. The reaction typically involves the use of solvents and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of wheat proteins using commercial enzymes or chemical agents. The hydrolyzed proteins are then subjected to a reaction with palmitoyl chloride in industrial reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Protein hydrolyzates, wheat, reaction products with palmitoyl chloride undergo various chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of hydrogen atoms in the hydrolyzed protein with palmitoyl groups.
Oxidation and Reduction Reactions: These reactions can occur during the hydrolysis and subsequent modification processes, affecting the stability and functionality of the final product
Common Reagents and Conditions:
Reagents: Enzymes (e.g., proteases), palmitoyl chloride, solvents (e.g., ethanol, water), and catalysts.
Conditions: Controlled temperature and pH, specific enzyme concentrations, and reaction times to ensure optimal hydrolysis and modification
Major Products Formed: The major product formed is the modified protein hydrolyzate with palmitoyl groups attached. This modification enhances the hydrophobicity and functional properties of the protein hydrolyzate, making it suitable for various applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also used in the synthesis of bioactive peptides and other functional materials .
Biology: In biological research, protein hydrolyzates, wheat, reaction products with palmitoyl chloride are used to study protein-lipid interactions and membrane dynamics. They are also used in the development of biocompatible materials for drug delivery and tissue engineering .
Medicine: In medicine, this compound is explored for its potential in developing novel therapeutics and biomaterials. Its biocompatibility and functional properties make it a promising candidate for drug delivery systems and wound healing applications .
Industry: In the food industry, this compound is used as an emulsifier and stabilizer in various food products. It is also used in agriculture as a biostimulant to enhance plant growth and stress tolerance .
Mécanisme D'action
The mechanism of action of protein hydrolyzates, wheat, reaction products with palmitoyl chloride involves its interaction with biological membranes and proteins. The palmitoyl groups enhance the hydrophobic interactions, allowing the compound to integrate into lipid bilayers and modify membrane properties. This can affect various cellular processes, including signal transduction, nutrient uptake, and stress responses .
Comparaison Avec Des Composés Similaires
Soy Protein Hydrolyzates: Derived from soy proteins, these hydrolyzates have similar applications but differ in their amino acid composition and functional properties.
Fish Protein Hydrolyzates: Obtained from fish proteins, these hydrolyzates are known for their bioactive peptides and are used in nutraceuticals and functional foods.
Casein Hydrolyzates: Derived from milk proteins, these hydrolyzates are used in food and pharmaceutical industries for their emulsifying and stabilizing properties
Uniqueness: Protein hydrolyzates, wheat, reaction products with palmitoyl chloride are unique due to their specific amino acid composition and the presence of palmitoyl groups. This modification enhances their hydrophobicity and functional properties, making them suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
148812-63-9 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
0 |
Synonymes |
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




